Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and an acetyl-thioether-linked benzofuropyrimidine moiety. This structure combines a rigid benzofuro[3,2-d]pyrimidine scaffold—a fused bicyclic system with oxygen and nitrogen atoms—with a flexible piperazine-acetyl chain. Such a hybrid design is often employed in medicinal chemistry to balance target binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-26-19(25)23-9-7-22(8-10-23)15(24)11-28-18-17-16(20-12-21-18)13-5-3-4-6-14(13)27-17/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQFOPHSZIYMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate (CAS 791127-91-8)
- Structural Difference: Replaces the benzofuropyrimidine with a thieno[2,3-d]pyrimidine core, substituting oxygen with sulfur in the fused ring system.
- However, this may reduce metabolic stability due to increased susceptibility to oxidation .
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS 851129-41-4)
- Structural Difference : Substitutes benzofuropyrimidine with a 1,3,4-oxadiazole ring linked to a 3,4-dimethylphenyl group.
- Impact: The oxadiazole ring introduces additional hydrogen-bond acceptors, which may improve solubility and binding to polar targets.
Substituent Variations on the Acetyl Group
Ethyl 4-(2-(methylamino)acetyl)piperazine-1-carboxylate (CAS 951888-94-1)
- Structural Difference: Lacks the heterocyclic ring, replacing it with a methylamino group.
- Impact : Simplification reduces molecular weight (MW = 257.3 g/mol) and may improve metabolic stability by eliminating reactive thioether bonds. However, the absence of the aromatic system likely diminishes target affinity .
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate (CAS 335391-70-3)
- Structural Difference : Features a methylsulfonamide and 4-chloro-2-methylphenyl group instead of the benzofuropyrimidine.
- The chloro and methyl groups increase steric bulk, possibly reducing off-target binding .
Piperazine Ring Modifications
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 1202770-39-5)
- Structural Difference: Replaces the acetyl-benzofuropyrimidine moiety with a 4-amino-2-chlorophenyl group directly attached to the piperazine.
- Impact: The amino group introduces a hydrogen-bond donor, enhancing interactions with acidic residues in targets like GPCRs. The chlorine atom directs para-substitution, influencing spatial orientation in binding pockets .
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d)
- Structural Difference : Substitutes the acetyl-thioether chain with a 2-(indol-3-yl)ethyl group.
Table 1: Key Properties of Selected Compounds
*logP values estimated using fragment-based methods.
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Core: The benzofuropyrimidine’s fused oxygen-nitrogen system provides rigidity and electronic diversity, critical for high-affinity binding to ATP pockets in kinases. Thienopyrimidine analogs (e.g., 791127-91-8) show similar affinity but lower metabolic stability .
- Acetyl Substituents: Methylamino or sulfonamide groups (e.g., 951888-94-1, 335391-70-3) improve solubility but sacrifice target selectivity compared to bulky heterocycles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate, and how can researchers minimize by-product formation?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of benzofuropyrimidine cores followed by thioacetylation and piperazine coupling. Key steps include:
- Cyclization : Use hydrazine hydrate for pyrimidine ring formation (as seen in benzofuropyrimidine derivatives) .
- Thioacetylation : React with mercaptoacetyl intermediates under inert conditions to prevent oxidation of thiol groups .
- Piperazine coupling : Employ carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane to enhance yield .
- Optimization : Microwave-assisted synthesis can reduce reaction times and improve purity (e.g., yields >75% reported in similar piperazine derivatives) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm piperazine ring protons (δ 3.5–4.0 ppm) and benzofuropyrimidine aromatic signals (δ 7.0–8.5 ppm). Cross-validate with DEPT-135 to distinguish CH, CH2, and CH3 groups .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Q. How does the piperazine moiety influence the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer : The piperazine ring enhances water solubility via protonation at physiological pH, as observed in similar derivatives. To assess:
- LogP determination : Use shake-flask methods (LogP ~2.5 predicted for this scaffold) .
- Permeability assays : Perform Caco-2 cell monolayer studies; piperazine derivatives often show moderate permeability (Papp ~5 × 10⁻⁶ cm/s) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported kinase inhibition data for benzofuropyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Recommended approaches:
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare IC50 values across isoforms .
- Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding interactions with ATP pockets .
- Cellular validation : Conduct phospho-kinase array assays in relevant cell lines (e.g., HeLa for mitotic kinases) .
Q. How can researchers address challenges in isolating synthetic intermediates with labile thioether linkages?
- Methodological Answer : Labile thioethers require:
- Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures and store intermediates under nitrogen .
- Chromatography : Use RP-HPLC with trifluoroacetic acid (0.1% v/v) in mobile phases to prevent degradation during purification .
- Real-time monitoring : Employ inline FTIR or LC-MS to track intermediate stability .
Q. What comparative SAR approaches are recommended to evaluate the benzofuropyrimidine scaffold against related heterocycles (e.g., pyrazolo[3,4-d]pyrimidines)?
- Methodological Answer :
- Scaffold swapping : Synthesize analogs replacing benzofuropyrimidine with pyrazolo[3,4-d]pyrimidine cores and compare potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding features (e.g., pyrimidine N1 as a hinge-binder) .
- In vivo efficacy : Test top analogs in xenograft models (e.g., MDA-MB-231 for breast cancer) to correlate SAR with tumor growth inhibition .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s antimicrobial vs. kinase inhibition activities?
- Methodological Answer :
- Dose-response studies : Re-evaluate MIC (microbial) and IC50 (kinase) values under standardized conditions .
- Target prioritization : Use CRISPR-Cas9 knockout models to confirm primary targets (e.g., EGFR kinase vs. bacterial gyrase) .
- Metabolomic profiling : Apply LC-MS-based metabolomics to identify pathway-specific biomarkers in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
